BenchChemオンラインストアへようこそ!

N-benzyl-N'-cyclohexylethanediamide

Polymer nucleation Self-assembly Oxalamide nucleating agents

N-Benzyl-N′-cyclohexylethanediamide (IUPAC: N-benzyl-N′-cyclohexyloxamide; molecular formula C₁₅H₂₀N₂O₂; MW 260.33 g·mol⁻¹) is an unsymmetrical oxalamide derivative bearing a benzyl substituent on one amide nitrogen and a cyclohexyl group on the other. It belongs to the broader oxalamide (ethanediamide) class, which has been investigated for applications spanning polymer nucleation , plasminogen activator inhibitor-1 (PAI-1) modulation , and cholinesterase inhibition.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B4651250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N'-cyclohexylethanediamide
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H20N2O2/c18-14(16-11-12-7-3-1-4-8-12)15(19)17-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19)
InChIKeyWIZBSALKWXYRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N′-cyclohexylethanediamide: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


N-Benzyl-N′-cyclohexylethanediamide (IUPAC: N-benzyl-N′-cyclohexyloxamide; molecular formula C₁₅H₂₀N₂O₂; MW 260.33 g·mol⁻¹) is an unsymmetrical oxalamide derivative bearing a benzyl substituent on one amide nitrogen and a cyclohexyl group on the other . It belongs to the broader oxalamide (ethanediamide) class, which has been investigated for applications spanning polymer nucleation [1], plasminogen activator inhibitor-1 (PAI-1) modulation [2], and cholinesterase inhibition [3]. Unlike symmetrical N,N′-disubstituted oxalamides, the unsymmetrical architecture of this compound introduces differential hydrogen-bonding capacity, steric bulk, and lipophilicity between its two termini, features that are critical for applications requiring anisotropic molecular recognition or self-assembly.

Why N-Benzyl-N′-cyclohexylethanediamide Cannot Be Substituted with Generic In-Class Analogs: Structural Determinants of Differential Performance


Within the oxalamide class, terminal-group identity is the dominant driver of both self-organization temperature and nucleation efficiency. Direct comparative data on structurally related oxalamide nucleators demonstrate that the cyclohexyl terminus elevates the self-organizing temperature by approximately 30 °C relative to the benzyl terminus (cyclohexyl > benzyl > phenyl ≈ 190 °C, measured via melt rheology), while the nucleation activity follows the inverse rank order [1]. Consequently, an unsymmetrical oxalamide carrying one benzyl and one cyclohexyl group—precisely the architecture of N-benzyl-N′-cyclohexylethanediamide—is expected to exhibit a hybrid thermal and nucleating profile that cannot be replicated by either the symmetrical dibenzyl or dicyclohexyl congeners. In the PAI-1 inhibition context, mono-substituted oxalamides bearing a cyclohexyl or benzyl group alone show essentially no activity (IC₅₀ > 10 mM), whereas smaller, less lipophilic substituents confer measurable inhibition [2], underscoring that both the presence and the pairing of these two bulky termini produce a distinct pharmacological signature. Generic substitution with a single-terminus analog or a symmetrical bis-substituted oxalamide will therefore yield fundamentally different physicochemical and functional properties.

N-Benzyl-N′-cyclohexylethanediamide: Quantitative Differential Evidence for Scientific Selection and Procurement


Thermal Self-Organization Temperature: Cyclohexyl-vs-Benzyl Terminus Comparison in Oxalamide Nucleators

In a systematic study of oxalamide nucleators for poly(L-lactide) (PLLA), the self-organizing temperature (T_self) in the PLLA melt, measured by rheology, followed the rank order cyclohexyl-terminated > benzyl-terminated > phenyl-terminated ≈ 190 °C [1]. Although the study employed symmetrical N1,N1′-(ethane-1,2-diyl)bis(N2-R-oxalamide) scaffolds rather than the unsymmetrical target compound, the terminal-group effect is transferable: a compound bearing both a cyclohexyl and a benzyl terminus (N-benzyl-N′-cyclohexylethanediamide) is projected to exhibit a T_self intermediate between the dicyclohexyl and dibenzyl congeners, offering a tunable processing window distinct from either symmetrical counterpart. The self-organizing temperature directly governs the dissolution and pre-organization behavior of the nucleator in the polymer melt, which in turn dictates the crystallization half-time (t₀.₅) of the host polymer [1].

Polymer nucleation Self-assembly Oxalamide nucleating agents

Nucleation Efficiency Rank Order: Phenyl > Benzyl > Cyclohexyl Terminal Groups in Oxalamide-Based Nucleators

The same study demonstrated that nucleation efficiency—quantified by the crystallization half-time (t₀.₅) reduction and crystallinity achieved under fast cooling—followed the inverse rank order: phenyl-capped > benzyl-capped > cyclohexyl-capped oxalamide dimers [1]. With 0.75 wt% loading of the phenyl-capped nucleator, PLLA crystallized at 108 °C with 35% crystallinity under 20 °C/min cooling, and t₀.₅ was reduced by 95% across a wide temperature range. The benzyl-capped analog showed intermediate efficiency, while the cyclohexyl-capped variant was the least efficient nucleator among the three [1]. For N-benzyl-N′-cyclohexylethanediamide, the unsymmetrical pairing of a moderate-efficiency benzyl terminus with a low-efficiency cyclohexyl terminus is expected to yield nucleation performance between that of the dibenzyl and dicyclohexyl symmetrical analogs, providing a distinct balance of nucleation activity and thermal stability.

Crystallization kinetics PLLA Heterogeneous nucleation

PAI-1 Inhibitory Activity: Cyclohexyl and Benzyl Monosubstituted Oxalamides Are Inactive, Highlighting the Distinct Pharmacological Profile of the Disubstituted Scaffold

In a structure–activity relationship (SAR) study of oxalamide derivatives as PAI-1 inhibitors evaluated by chromogenic assay, mono-substituted oxalamides bearing a cyclohexyl group (compound 4e: R₁ = cyclohexyl, R₂ = n-hexyl) or a benzyl group (compound 4f: R₁ = benzyl, R₂ = n-hexyl) showed no meaningful inhibition (IC₅₀ > 10 mM for both), whereas smaller alkyl substituents at R₁ conferred measurable activity (e.g., R₁ = methyl: IC₅₀ = 0.31 ± 0.03 mM) [1]. This establishes that neither a cyclohexyl nor a benzyl group alone is sufficient for PAI-1 engagement in this scaffold. N-Benzyl-N′-cyclohexylethanediamide, which pairs both bulky termini on the oxalamide core, represents a structurally distinct entity whose pharmacological profile cannot be extrapolated from the mono-substituted SAR. Its unsymmetrical, doubly substituted architecture may engage the PAI-1 binding site through a different mode, though direct inhibitory data for this specific compound are not reported in the peer-reviewed literature.

PAI-1 inhibition Thrombosis Oxalamide SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor/Acceptor Profile vs. Closest Unsymmetrical Oxalamide Analogs

N-Benzyl-N′-cyclohexylethanediamide (MW 260.33, C₁₅H₂₀N₂O₂) can be differentiated from its closest commercially available unsymmetrical analogs by key physicochemical parameters. N1-Benzyl-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (CAS 1351648-89-9, MW 304.4, C₁₇H₂₄N₂O₃) incorporates an additional hydroxyl group and a two-carbon spacer, increasing both hydrogen-bond donor count (3 vs. 2) and topological polar surface area, which reduces membrane permeability and alters solid-state packing . N-Benzyl-N′-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide (MW 286, C₁₇H₂₂N₂O₂, LogP = 5.89) introduces an alkene and an ethyl spacer that raise lipophilicity and conformational flexibility relative to the target compound . These structural differences directly impact solubility, crystallinity, and molecular recognition properties, meaning the target compound cannot be considered interchangeable with these analogs in any application where precise control of hydrogen bonding, lipophilicity, or molecular geometry is required.

Lipophilicity Hydrogen bonding Physicochemical profiling

Evidence-Anchored Research and Industrial Application Scenarios for N-Benzyl-N′-cyclohexylethanediamide


Polymer Nucleation: Hybrid-Terminus Oxalamide Nucleator for Semi-Crystalline Polyesters Requiring Intermediate Thermal Stability and Controlled Crystallization Kinetics

Based on the terminal-group-dependent self-organization and nucleation data for oxalamide nucleators in PLLA [1], N-benzyl-N′-cyclohexylethanediamide is positioned as a candidate nucleator for semi-crystalline polyester processing where the high nucleation efficiency of phenyl-capped oxalamides is undesirable (e.g., to avoid overly rapid crystallization that causes brittleness) and the low self-organizing temperature of dibenzyl analogs limits processing flexibility. The unsymmetrical cyclohexyl/benzyl architecture is predicted to provide a dissolution and self-organization temperature between those of the dicyclohexyl and dibenzyl congeners (estimated intermediate T_self in the 190–220 °C range), enabling use in extrusion or injection-molding processes that operate at intermediate melt temperatures. Researchers developing nucleator blends or investigating structure–property relationships in oxalamide-mediated polymer crystallization should prioritize this compound over symmetrical analogs when aiming to decouple thermal stability from nucleation potency.

Medicinal Chemistry: A Structurally Distinct Disubstituted Oxalamide Scaffold for PAI-1 or Cholinesterase Target Exploration

SAR data from the oxalamide PAI-1 inhibitor series demonstrate that mono-substitution with cyclohexyl or benzyl alone abolishes activity (IC₅₀ > 10 mM), while smaller alkyl substituents confer micromolar potency [2]. Similarly, in the cholinesterase inhibitor series, symmetrical N,N′-disubstituted oxalamides with benzyl-derived substituents achieve IC₅₀ values in the low micromolar range (e.g., compound 1a BuChE IC₅₀ = 1.86 µM) [3]. N-Benzyl-N′-cyclohexylethanediamide, bearing two distinct bulky termini, occupies chemical space unexplored in either SAR campaign. Medicinal chemists seeking novel PAI-1 or cholinesterase inhibitor leads with a differentiated IP position should consider this unsymmetrical scaffold for primary screening, as its activity profile cannot be predicted from mono-substituted or symmetrical bis-substituted analogs. Procurement of this specific compound, rather than an in-class generic oxalamide, is essential to avoid pre-screened, inactive chemotypes.

Supramolecular Chemistry and Crystal Engineering: Anisotropic Hydrogen-Bonding Synthon with Differential Steric Shielding

The oxalamide core provides a robust, planar hydrogen-bonding motif (two amide NH donors and two carbonyl acceptors) capable of forming predictable supramolecular synthons. In N-benzyl-N′-cyclohexylethanediamide, the cyclohexyl terminus provides greater steric bulk and conformational flexibility than the planar benzyl group, creating an anisotropic steric environment that can direct crystal packing, gelation, or self-assembly along a preferred axis [1]. This asymmetry is absent in symmetrical N,N′-dibenzyl or N,N′-dicyclohexyl oxalamides. Researchers designing low-molecular-weight organogelators, co-crystal formers, or hydrogen-bonded frameworks should select this unsymmetrical oxalamide when anisotropic molecular recognition or directional crystal growth is desired, as the differential steric demands of the two termini provide a structural control element unavailable with symmetrical congeners.

Synthetic Methodology Development: A Benchmark Unsymmetrical Oxalamide for Amide Coupling and Chemoselectivity Studies

The synthesis of unsymmetrical oxalamides requires sequential amide bond formation with chemoselective control to avoid statistical mixtures of symmetrical products. N-Benzyl-N′-cyclohexylethanediamide, with its two electronically and sterically distinct amine precursors (benzylamine and cyclohexylamine), serves as a useful benchmark substrate for developing and validating chemoselective oxalyl chloride or oxalate ester coupling methodologies [1]. Compared to symmetrical oxalamides, which can be prepared in a single step, the unsymmetrical target compound demands stepwise activation strategies, making it a more stringent test of synthetic method scope. Procurement of this specific compound for methodology studies ensures that the developed protocols are validated against a challenging, real-world unsymmetrical target rather than trivial symmetrical substrates.

Quote Request

Request a Quote for N-benzyl-N'-cyclohexylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.